(5-Methylisoxazol-3-yl)(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride
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Overview
Description
(5-Methylisoxazol-3-yl)(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride is a chemical compound with a unique structure that combines an isoxazole ring and a piperazine moiety. This compound is of significant interest in scientific research due to its potential pharmacological properties and applications in drug development and discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methylisoxazol-3-yl)(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a (3 + 2) cycloaddition reaction, often employing Cu(I) or Ru(II) as catalysts.
Attachment of the Piperazine Moiety: The piperazine derivative is then introduced through nucleophilic substitution reactions, where the piperazine ring is attached to the isoxazole core.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group is incorporated using trifluoroethylating agents under controlled conditions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5-Methylisoxazol-3-yl)(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(5-Methylisoxazol-3-yl)(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic, anti-inflammatory, or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-Methylisoxazol-3-yl)(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with various enzymes and receptors, modulating their activity. The piperazine moiety can enhance the compound’s binding affinity and selectivity towards these targets. The trifluoroethyl group may contribute to the compound’s lipophilicity, improving its bioavailability and cellular uptake.
Comparison with Similar Compounds
Similar Compounds
- (5-Methylisoxazol-3-yl)(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone
- (5-Methylisoxazol-3-yl)(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanol
- (5-Methylisoxazol-3-yl)(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methane
Uniqueness
The uniqueness of (5-Methylisoxazol-3-yl)(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride lies in its combination of functional groups, which imparts distinct chemical and biological properties. The presence of the trifluoroethyl group enhances its stability and bioavailability, while the isoxazole and piperazine rings contribute to its pharmacological activity.
Properties
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3O2.ClH/c1-8-6-9(15-19-8)10(18)17-4-2-16(3-5-17)7-11(12,13)14;/h6H,2-5,7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEBDYZLWKLLPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCN(CC2)CC(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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